6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrN3O2 It is characterized by a pyrrolo[3,2-b]pyridine core structure, which is substituted with a bromine atom at the 6th position and a nitro group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and nitration of pyrrolo[3,2-b]pyridine. One common method includes the following steps:
Bromination: Pyrrolo[3,2-b]pyridine is treated with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromine atom at the 6th position.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization or column chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is 6-bromo-3-amino-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Products vary based on the specific oxidizing conditions applied.
Scientific Research Applications
6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and nitro substituents play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, affecting its substitution reactions.
7-Azaindole: A structurally related compound with different electronic properties.
Uniqueness
6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications. Its dual substitution pattern allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWWJYXJPXJLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696653 | |
Record name | 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-94-4 | |
Record name | 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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